molecular formula C14H14ClNO3S B2672060 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1105234-37-4

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No. B2672060
CAS RN: 1105234-37-4
M. Wt: 311.78
InChI Key: BKVMKXJEERNINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-chloro-N-(2-phenoxyethyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide . Benzenesulfonamides are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another example is the synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT .


Chemical Reactions Analysis

The chemical reactions involving benzenesulfonamides have been studied. For example, an early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, benzenesulfonamide has a molecular weight of 157.19, and it forms a solid at room temperature. It has a melting point of 149-152 °C and is soluble in methanol .

Scientific Research Applications

Novel Nonsteroidal Progesterone Receptor Antagonists

The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives, including structures similar to 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, highlights their application as novel nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown promise in the clinical treatment of multiple diseases such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to their PR-antagonistic activity, high binding affinity for PR, and selectivity over androgen receptors (Yamada et al., 2016).

Synthetic Applications in Heterocyclic Synthesis

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), with arylsulfonamides using the Directed ortho Metalation (DoM) methodology for various synthetic applications. This includes the production of heterocyclic compounds, showcasing the significant synthetic utility of sulfonamide-based compounds in organic chemistry (Familoni, 2002).

Metabolism of Herbicides in Plants

Research on chlorsulfuron, a compound structurally related to 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, reveals the significance of metabolism in plant selectivity for herbicides. Tolerant plants like wheat, oats, and barley can metabolize chlorsulfuron into inactive products, underlining the critical role of metabolic pathways in the selectivity and effectiveness of such herbicides (Sweetser et al., 1982).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, N-Chlorobenzenesulfonamide has been classified as Acute Tox. 4 Oral - Resp. Sens. 1 - Skin Corr. 1B .

Future Directions

The future directions in the research of similar compounds could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality . Further studies could also focus on the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .

properties

IUPAC Name

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-12-5-4-8-14(11-12)20(17,18)16-9-10-19-13-6-2-1-3-7-13/h1-8,11,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVMKXJEERNINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.